Ethyl 2-bromo-4-cyano-5-hydroxybenzoate Ethyl 2-bromo-4-cyano-5-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 1807079-30-6
VCID: VC2769065
InChI: InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-4-9(13)6(5-12)3-8(7)11/h3-4,13H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=C(C(=C1)O)C#N)Br
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08 g/mol

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate

CAS No.: 1807079-30-6

Cat. No.: VC2769065

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate - 1807079-30-6

Specification

CAS No. 1807079-30-6
Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
IUPAC Name ethyl 2-bromo-4-cyano-5-hydroxybenzoate
Standard InChI InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-4-9(13)6(5-12)3-8(7)11/h3-4,13H,2H2,1H3
Standard InChI Key DRVVKNCLFDMJLZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C(=C1)O)C#N)Br
Canonical SMILES CCOC(=O)C1=C(C=C(C(=C1)O)C#N)Br

Introduction

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate is an organic compound characterized by its unique combination of functional groups, including bromine, cyano, and hydroxy groups attached to a benzoate ester. This compound plays a significant role in organic synthesis and medicinal chemistry due to its reactivity and versatility in various chemical reactions.

Synthesis

The synthesis of Ethyl 2-bromo-4-cyano-5-hydroxybenzoate typically involves the bromination of ethyl 4-cyano-5-hydroxybenzoate. This reaction is generally performed using bromine in the presence of a solvent such as acetic acid. Industrial settings may utilize automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions and Applications

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate participates in several chemical reactions, including nucleophilic substitution reactions, due to the presence of the cyano group. The bromine atom can engage in electrophilic reactions, while the cyano and hydroxy groups can participate in hydrogen bonding and other interactions, making it versatile in various chemical and biological processes.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Ethyl 2-bromo-4-cyano-5-hydroxybenzoateNot specifiedNot specifiedNot specified
Ethyl 3-bromo-5-cyano-4-hydroxybenzoateC10H8BrNO3270.081807079-50-0
Ethyl 2-bromo-5-hydroxybenzoateC9H9BrO3245.07102297-71-2
Ethyl 2-bromo-4-cyano-5-formylbenzoateC11H8BrNO3282.091805406-87-4

Research Findings and Applications

Ethyl 2-bromo-4-cyano-5-hydroxybenzoate has several scientific applications due to its unique functional groups. It is used in organic synthesis for the preparation of complex molecules and in medicinal chemistry for the development of new drugs. The compound's reactivity makes it suitable for various chemical transformations, including substitution and addition reactions.

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